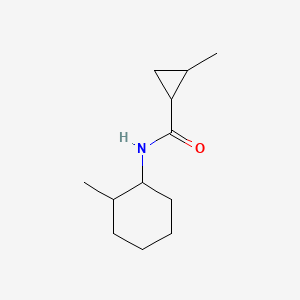
2-methyl-N-(2-methylcyclohexyl)cyclopropanecarboxamide
説明
2-methyl-N-(2-methylcyclohexyl)cyclopropanecarboxamide, also known as LY2944853, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It belongs to the class of cyclopropane carboxamides and has been shown to have a wide range of biological activities.
科学的研究の応用
2-methyl-N-(2-methylcyclohexyl)cyclopropanecarboxamide has been shown to have a wide range of biological activities, making it a promising candidate for various therapeutic applications. It has been investigated for its potential use in the treatment of neuropathic pain, anxiety disorders, and depression. The compound has also been studied for its potential anticancer properties.
作用機序
The mechanism of action of 2-methyl-N-(2-methylcyclohexyl)cyclopropanecarboxamide is not fully understood. However, it has been shown to modulate the activity of certain receptors in the brain, including the GABA-A receptor and the NMDA receptor. The compound has also been shown to inhibit the activity of certain enzymes, such as monoamine oxidase.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-N-(2-methylcyclohexyl)cyclopropanecarboxamide has a range of biochemical and physiological effects. It has been shown to have anxiolytic and antidepressant effects in animal models. The compound has also been shown to have antinociceptive effects, making it a potential candidate for the treatment of neuropathic pain. Additionally, 2-methyl-N-(2-methylcyclohexyl)cyclopropanecarboxamide has been shown to have cytotoxic effects on cancer cells, making it a potential anticancer agent.
実験室実験の利点と制限
One of the advantages of using 2-methyl-N-(2-methylcyclohexyl)cyclopropanecarboxamide in lab experiments is its high potency and selectivity. The compound has been shown to have a high affinity for its target receptors, making it an effective tool for studying their function. Additionally, the compound has a relatively low toxicity, making it safe for use in animal models.
However, one of the limitations of using 2-methyl-N-(2-methylcyclohexyl)cyclopropanecarboxamide is its limited solubility in aqueous solutions. This can make it difficult to administer the compound in certain experiments. Additionally, the compound has not been extensively studied in humans, and its safety profile in humans is not well understood.
将来の方向性
There are several potential future directions for the study of 2-methyl-N-(2-methylcyclohexyl)cyclopropanecarboxamide. One area of interest is the development of the compound as a potential therapeutic agent for the treatment of neuropathic pain, anxiety disorders, and depression. Additionally, the compound could be further investigated for its potential anticancer properties.
Another potential future direction is the study of the compound's mechanism of action. Further research could help to elucidate the specific receptors and enzymes that are targeted by the compound, as well as the downstream effects of its activity.
Conclusion:
In conclusion, 2-methyl-N-(2-methylcyclohexyl)cyclopropanecarboxamide is a novel compound with a range of potential therapeutic applications. Its high potency and selectivity make it an effective tool for studying the function of certain receptors and enzymes. While its safety profile in humans is not well understood, further research could help to elucidate its potential as a therapeutic agent.
特性
IUPAC Name |
2-methyl-N-(2-methylcyclohexyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-8-5-3-4-6-11(8)13-12(14)10-7-9(10)2/h8-11H,3-7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSHPEXHKVYLIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2CC2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-methylcyclohexyl)cyclopropanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



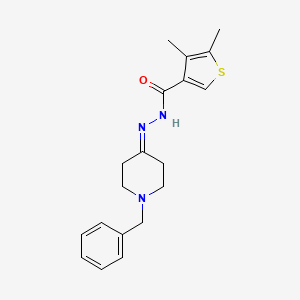
![2-{[2-(3,4-dimethylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4263771.png)
![2-[({5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4263777.png)
![3-({2-[(3-methyl-2-thienyl)carbonyl]hydrazino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4263781.png)
![6-({2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4263785.png)
![6-({2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4263793.png)
![3-({2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4263800.png)
![methyl 2-[(2-chloro-6-fluorobenzoyl)amino]-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B4263811.png)
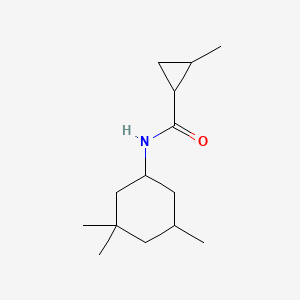
![6-bromo-2-(3,4-dimethylphenyl)-N'-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-4-quinolinecarbohydrazide](/img/structure/B4263817.png)
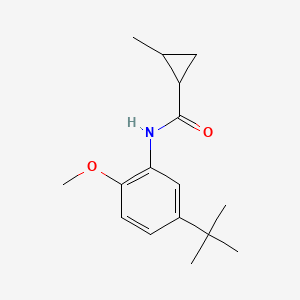
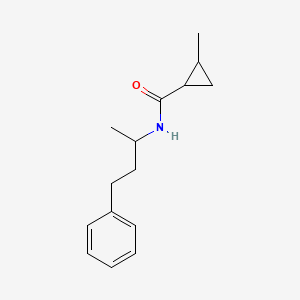
![2-({[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4263848.png)
![5'-[(4-chlorobenzoyl)amino]-2,3'-bithiophene-4'-carboxamide](/img/structure/B4263857.png)